(2E)-3-naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one
Description
(2E)-3-Naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by a naphthyl group (ring B) and a benzimidazole moiety substituted with a prop-2-enylthio group (ring A). The benzimidazole ring introduces nitrogen-based heterocyclic aromaticity, while the naphthyl group provides extended π-conjugation and lipophilicity.
Properties
Molecular Formula |
C23H18N2OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(E)-3-naphthalen-1-yl-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H18N2OS/c1-2-16-27-23-24-20-12-5-6-13-21(20)25(23)22(26)15-14-18-10-7-9-17-8-3-4-11-19(17)18/h2-15H,1,16H2/b15-14+ |
InChI Key |
XIJSSUNJLLHIAU-CCEZHUSRSA-N |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one is a synthetic organic molecule characterized by its unique structural features, including a naphthyl group and a benzimidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2E)-3-naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one is , with a molecular weight of approximately 318.42 g/mol. The compound features a conjugated system that may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| (2E)-3-naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one | S. aureus | 30 |
| Similar Benzimidazole Derivative | E. coli | 28 |
The inhibition zones suggest that the compound may be effective against common pathogens, making it a candidate for further antimicrobial studies.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely documented. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.
Case Study:
A study conducted on a related benzimidazole compound demonstrated an IC50 value of 5.2 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity. The mechanism involved the activation of caspases leading to apoptosis.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties can be beneficial in therapeutic applications. Research has shown that benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| (2E)-3-naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one | IL-6, TNF-alpha | |
| Related Compound | COX-2 Inhibition |
The biological activity of (2E)-3-naphthyl-1-(2-prop-2-enylthiobenzimidazolyl)prop-2-en-1-one is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- ROS Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
- DNA Interaction : The ability to intercalate into DNA or bind to DNA-related proteins could contribute to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structure–Activity Relationships (SAR)
Chalcone derivatives exhibit activity modulated by substituent electronegativity, position, and steric effects. Key comparisons include:
Aromatic Ring Substitutions
- Naphthyl vs. Naphthyl’s bulkiness may improve membrane permeability but could reduce binding affinity in sterically constrained active sites.
- Benzimidazole vs. Piperazine/Indole: The benzimidazole moiety (electron-rich, planar) contrasts with piperazine (non-aromatic, basic) and indole (hydrogen-bonding via NH). Benzimidazole’s dual nitrogen atoms may facilitate stronger receptor interactions than phenyl or ferrocenyl groups .
Electronegativity and Positional Effects
Meta/Ortho/Para Substitutions :
Substitutions at the meta position (e.g., iodine in cluster 6 chalcones) correlate with reduced activity (IC50 > 4.7 µM) . The target compound’s benzimidazole substitution at ring A’s ortho position (relative to the ketone) may mimic hydroxyl or halogen groups, which enhance activity in compounds like cardamonin (IC50 = 4.35 µM) .Electron-Withdrawing/Donating Groups :
Fluorine (electron-withdrawing) at ring B’s para position improves activity (e.g., compound 2n, IC50 = 25.07 µM vs. methoxy-substituted 2p, IC50 = 70.79 µM) . The target compound’s naphthyl group (electron-donating) may counteract this trend, suggesting a balance between electronic and steric effects.
Table 1: Activity of Selected Chalcone Derivatives
- Nematicidal Activity : Ferrocenyl analogs (e.g., 3b) show enhanced activity due to redox-active metal centers . The target compound lacks such groups but may leverage benzimidazole’s aromaticity for similar efficacy.
- Antimicrobial Activity : Biphenyl chalcones exhibit moderate activity (MIC 10–40 µg/mL) . The target’s benzimidazole group could improve this via hydrogen bonding or π-interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
